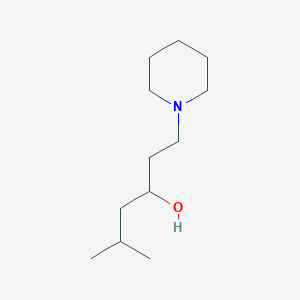amine oxalate](/img/structure/B5159109.png)
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as BPEMEA oxalate, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPEMEA oxalate is a derivative of the neurotransmitter serotonin and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular levels of serotonin in the brain, which can lead to changes in mood and behavior. [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in neurotransmission and behavior. However, one limitation is that it is a relatively new compound and there is limited information available on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate. One direction is to study its potential use as a PET imaging agent for the serotonin transporter in humans. Another direction is to investigate its potential therapeutic applications in the treatment of disorders such as depression, anxiety, and schizophrenia. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate in order to optimize its use in lab experiments and potential clinical applications.
Synthesemethoden
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate can be synthesized through a multi-step process starting with the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 2-methoxyethylamine to form the final product, [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate. The oxalate salt of [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate can be obtained by reacting [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
[2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has been studied for its potential applications in the treatment of various disorders such as depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin transporter and can act as a serotonin reuptake inhibitor. [2-(4-bromophenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate has also been studied for its potential use as a PET imaging agent for the serotonin transporter.
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.C2H2O4/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDYIFJGIJKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
![N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)
![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)

![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)

![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)
